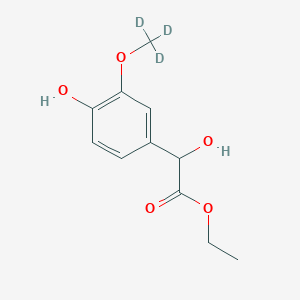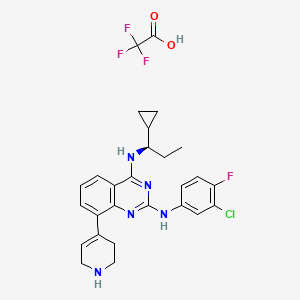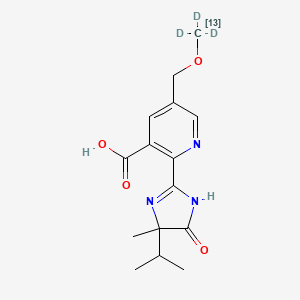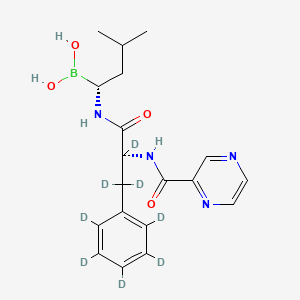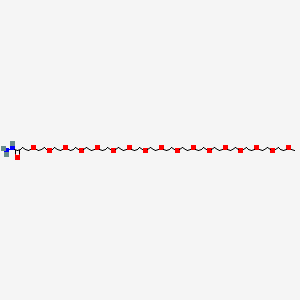
Valtrate Hydrine B4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valtrate Hydrine B4 is a natural compound known for its antifungal activities. It belongs to the class of terpenoids and iridoids, and is primarily derived from plants
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Valtrate Hydrine B4 involves the extraction of valepotriates from plant sources such as Valeriana capense. The extraction process typically uses solvents like methylene chloride, followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These processes involve the use of large-scale solvent extraction, chromatography, and crystallization techniques to obtain pure this compound .
化学反応の分析
Types of Reactions
Valtrate Hydrine B4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Valtrate Hydrine B4 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of iridoids and terpenoids.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic effects, including antitumor activity in glioblastoma cells.
作用機序
Valtrate Hydrine B4 exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway, leading to antitumor activity in glioblastoma cells . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .
類似化合物との比較
Similar Compounds
Acevaltrate: Another valepotriate with similar antifungal and therapeutic properties.
Didrovaltrate: Known for its sedative effects and potential medicinal applications.
Baldrinal: A related compound with distinct chemical properties and biological activities.
Uniqueness of Valtrate Hydrine B4
Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic use .
特性
分子式 |
C27H40O10 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C27H40O10/c1-15(2)8-22(29)35-14-27(32)21(36-23(30)9-16(3)4)11-20-19(12-33-18(7)28)13-34-26(25(20)27)37-24(31)10-17(5)6/h11,13,15-17,21,25-26,32H,8-10,12,14H2,1-7H3/t21-,25+,26-,27+/m0/s1 |
InChIキー |
NDHTVWHEZTVRJI-HVLDEAOBSA-N |
異性体SMILES |
CC(C)CC(=O)OC[C@]1([C@H](C=C2[C@@H]1[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
正規SMILES |
CC(C)CC(=O)OCC1(C(C=C2C1C(OC=C2COC(=O)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


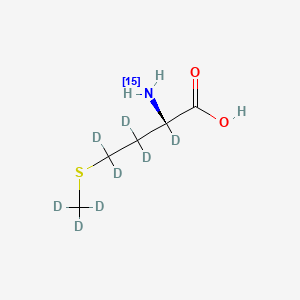
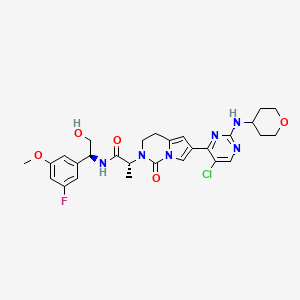
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
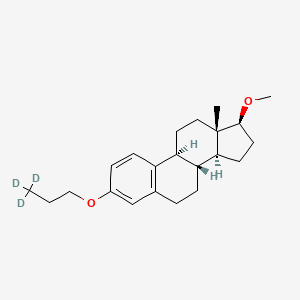
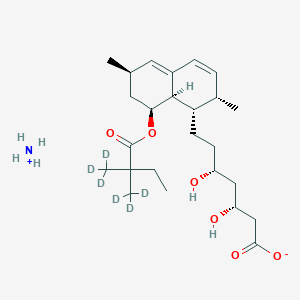
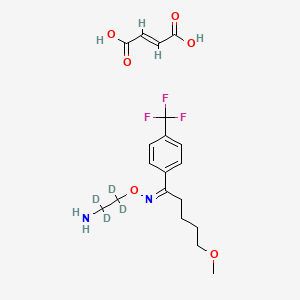
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)

